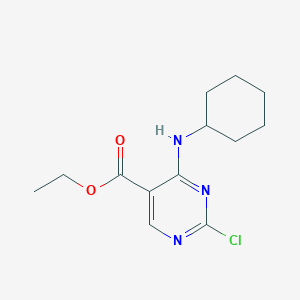
5-Fluoro-2-(piperidin-4-yloxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-(piperidin-4-yloxy)pyrimidine is a fluorinated pyrimidine derivative. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for the development of kinase inhibitors. The presence of both fluorine and piperidine moieties in its structure contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(piperidin-4-yloxy)pyrimidine typically begins with 2,4-dichloro-5-fluoropyrimidine as the starting material. The key steps involve nucleophilic substitution reactions where the chlorine atoms are replaced by the piperidin-4-yloxy group. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-2-(piperidin-4-yloxy)pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Coupling reactions: It can be involved in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Potassium carbonate in DMF.
Oxidation: Potassium permanganate or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts in the presence of appropriate ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an aminopyrimidine derivative, while coupling reactions could produce biaryl or heteroaryl compounds.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-(piperidin-4-yloxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are important in cancer therapy.
Biological Studies: The compound can be used to study the effects of fluorinated pyrimidines on biological systems.
Chemical Biology: It can be employed in the design of chemical probes to investigate biological pathways.
Industrial Applications: Potential use in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-(piperidin-4-yloxy)pyrimidine involves its interaction with specific molecular targets, such as kinases. The fluorine atom enhances the compound’s binding affinity to the active site of the enzyme, thereby inhibiting its activity. This inhibition can disrupt key signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: A precursor in the synthesis of 5-Fluoro-2-(piperidin-4-yloxy)pyrimidine.
5-Fluorouracil: A well-known fluorinated pyrimidine used in cancer treatment.
2-Chloro-5-fluoropyrimidine: Another fluorinated pyrimidine with similar chemical properties.
Uniqueness
This compound is unique due to the presence of the piperidine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a scaffold for drug development, particularly in the design of kinase inhibitors.
Eigenschaften
Molekularformel |
C9H12FN3O |
|---|---|
Molekulargewicht |
197.21 g/mol |
IUPAC-Name |
5-fluoro-2-piperidin-4-yloxypyrimidine |
InChI |
InChI=1S/C9H12FN3O/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8/h5-6,8,11H,1-4H2 |
InChI-Schlüssel |
NTSLMRPNSUCFKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1OC2=NC=C(C=N2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Isobenzofurandione, 4-[4-[1-[4-[(1,3-dihydro-1,3-dioxo-5-isobenzofuranyl)oxy]phenyl]-1-methylethyl]phenoxy]-](/img/structure/B13932276.png)
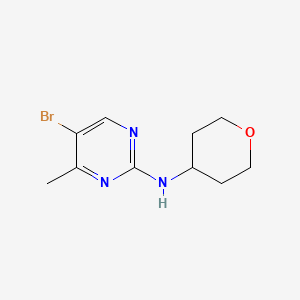


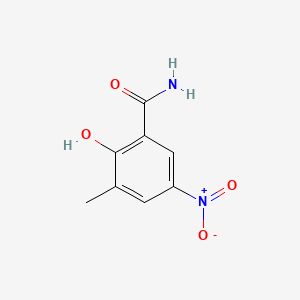
![alpha-[Benzthiazol-2-yl]-alpha-oximino-acetonitrile](/img/structure/B13932295.png)
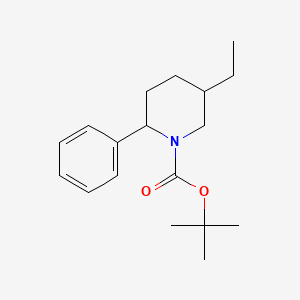
![6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13932301.png)
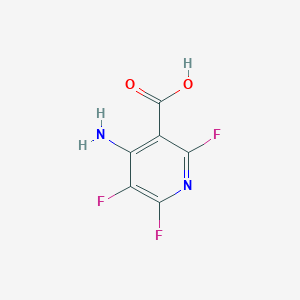


![Tert-butyl 4-[(4-bromo-2-fluorophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B13932338.png)
